3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, amide, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the starting material.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic Acid: Shares the nitrobenzoate moiety but lacks the amide and imine functionalities.
2-Methylphenylamine: Contains the methylphenylamine group but lacks the nitrobenzoate moiety.
Uniqueness
3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C23H20N4O5 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H20N4O5/c1-16-5-2-3-8-21(16)24-15-22(28)26-25-14-17-6-4-7-20(13-17)32-23(29)18-9-11-19(12-10-18)27(30)31/h2-14,24H,15H2,1H3,(H,26,28)/b25-14+ |
InChI Key |
SUBBBMDOGMLVLM-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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